molecular formula C31H42N6O3 B8085449 Anamorelin

Anamorelin

Cat. No.: B8085449
M. Wt: 546.7 g/mol
InChI Key: VQPFSIRUEPQQPP-UHFFFAOYSA-N
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Description

Anamorelin is a complex organic compound that features a variety of functional groups, including an indole ring, a piperidine ring, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anamorelin typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the indole ring through Fischer indole synthesis.
  • Introduction of the piperidine ring via nucleophilic substitution reactions.
  • Attachment of the benzyl group through Friedel-Crafts alkylation.
  • Formation of the carbamoyl group using carbamoyl chloride and a suitable amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the piperidine ring.

    Reduction: Reduction reactions could target the carbamoyl group or other carbonyl-containing moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the indole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Treatment of Cancer Cachexia

Anamorelin has been extensively studied for its efficacy in treating cancer cachexia. The ROMANA trials (ROMANA 1 and ROMANA 2) were pivotal Phase III studies that assessed the effectiveness of this compound in patients with advanced non-small cell lung cancer (NSCLC). Key findings include:

  • Weight Gain : Patients receiving this compound showed a statistically significant average weight gain of 1.0 kg compared to placebo .
  • Lean Body Mass (LBM) : An increase in LBM was observed in patients treated with this compound, indicating its potential to counteract muscle wasting .
  • Quality of Life : Improvements in quality of life metrics were noted, with significant enhancements in appetite and overall well-being .

Cancer-Related Fatigue

A Phase II study led by the MD Anderson Cancer Center is currently investigating the impact of this compound on cancer-related fatigue. Patients will receive daily doses of 100 mg for six weeks, with primary endpoints focused on fatigue assessment . This study aims to determine whether this compound can alleviate fatigue symptoms commonly experienced by cancer patients.

Safety and Tolerability

This compound has demonstrated a favorable safety profile across various studies. Common adverse effects include mild hyperglycemia and gastrointestinal disturbances, but serious adverse events were rare . In the ROMANA trials, only a small percentage of patients discontinued treatment due to side effects .

Summary of Clinical Trials

Study NameDesignPopulationPrimary EndpointResults
ROMANA 1Phase III, double-blindAdvanced NSCLC patientsWeight gainAvg. gain 1.0 kg vs placebo
ROMANA 2Phase III, double-blindAdvanced NSCLC patientsLBM increaseSignificant increase in LBM
MD Anderson StudyPhase IIAdvanced cancer patientsFatigue improvementOngoing study; results pending
Multicenter StudyOpen-label, single-armLow BMI cancer patientsAppetite & weight changeDurable efficacy observed

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Potential mechanisms could involve:

    Binding to receptors: Interaction with specific receptors in the body, leading to a biological response.

    Enzyme inhibition: Inhibition of enzymes involved in key metabolic pathways.

    Signal transduction: Modulation of signal transduction pathways through interaction with cellular proteins.

Comparison with Similar Compounds

Similar Compounds

    Anamorelin: can be compared to other compounds with similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these structural features, which may confer unique biological activity or chemical reactivity.

Biological Activity

Anamorelin hydrochloride, a synthetic ghrelin receptor agonist, has garnered attention for its potential therapeutic applications in treating cancer cachexia, particularly in patients with non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, focusing on its pharmacological profile, mechanisms of action, and clinical implications.

This compound mimics the action of endogenous ghrelin, a hormone that stimulates appetite and promotes growth hormone (GH) release. By binding to the growth hormone secretagogue receptor (GHS-R), this compound enhances GH secretion and subsequently increases food intake and lean body mass (LBM) in cachectic patients.

Binding Affinity and Activity

Research indicates that this compound exhibits a high binding affinity for the ghrelin receptor, with an inhibition constant (Ki) of approximately 0.70 nM. In vitro studies have demonstrated its potent agonistic effects, stimulating GH release from rat pituitary cells with an effective concentration (EC50) of 1.5 nM .

In Vitro Studies

In vitro assays using HEK293 cells showed that this compound significantly stimulates GH release. The compound's selectivity was confirmed through extensive receptor screening, indicating minimal off-target effects at clinically relevant concentrations .

In Vivo Studies

Animal Studies:

  • Rats: Administration of this compound at doses of 3, 10, or 30 mg/kg resulted in a significant increase in food intake and body weight over six days compared to controls. Notably, GH levels rose significantly at higher doses .
  • Pigs: Similar results were observed in pigs where both single and continuous dosing led to increased GH and insulin-like growth factor (IGF-1) levels .
Study TypeSpeciesDose (mg/kg)Effect on Food IntakeEffect on Body WeightEffect on GH Levels
In VivoRats3, 10, 30Significant increaseSignificant increaseIncreased
In VivoPigs3.5 (single), 1 (continuous)IncreasedIncreasedIncreased

Phase III Trials

This compound is currently undergoing Phase III clinical trials for its efficacy in treating cancer cachexia. Preliminary results indicate that patients receiving this compound experienced significant improvements in appetite and LBM compared to those receiving placebo .

Case Studies

A notable case study involved a patient with advanced NSCLC who was treated with this compound. The patient showed marked improvements in appetite and weight gain over several weeks, correlating with elevated serum GH levels .

Pharmacokinetics

This compound has a plasma half-life of approximately 7 hours. Pharmacokinetic studies indicate that peak plasma concentrations are reached within 0.5 to 2 hours post-administration. The drug is primarily eliminated via feces (92%) and urine (8%), suggesting a favorable metabolic profile for chronic administration .

Properties

IUPAC Name

2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N6O3/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPFSIRUEPQQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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